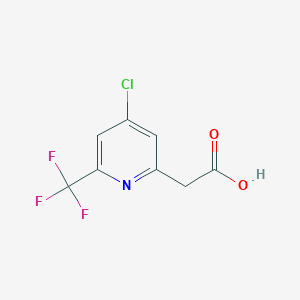
5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.285 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylamino group attached to a nicotinamide core.
Preparation Methods
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the dimethylamino and methylamino groups are added via amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide can be compared to other similar compounds, such as 5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide. While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-4-(methylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-11-9(12(16)15(2)3)6-14-7-10(11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
IKVORGQLEUTAOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


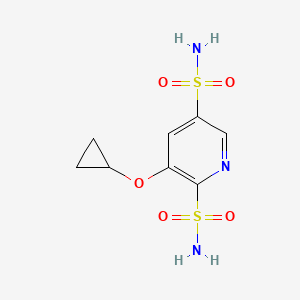

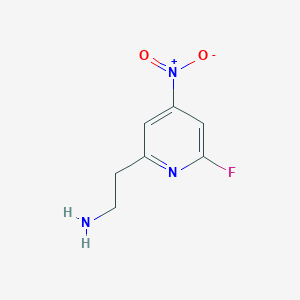

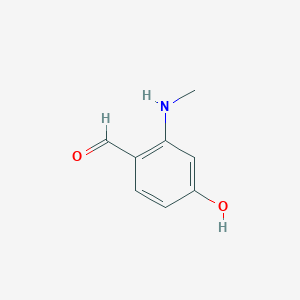
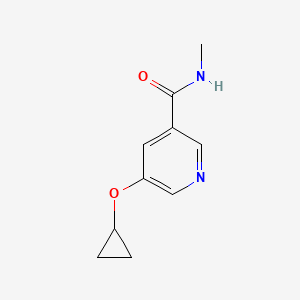
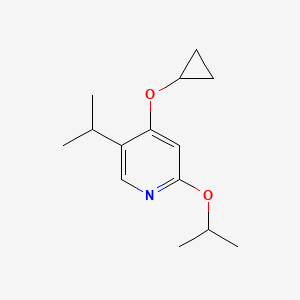
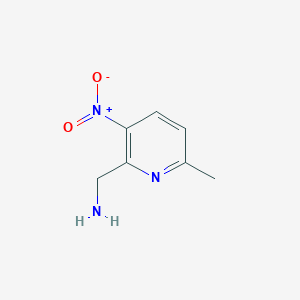
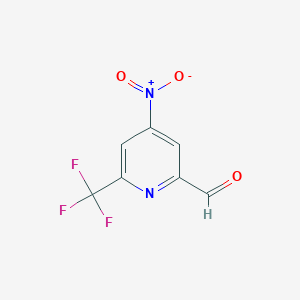

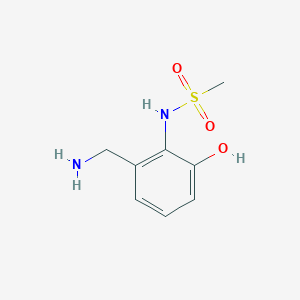
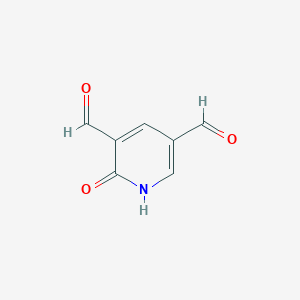
![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
